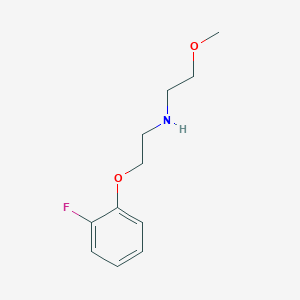

2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine

Description

2-(2-Fluorophenoxy)-N-(2-methoxyethyl)ethanamine is a synthetic phenethylamine derivative characterized by a 2-fluorophenoxy group attached to the ethanamine backbone and a 2-methoxyethyl substituent on the nitrogen atom. The fluorine atom on the phenoxy ring may enhance metabolic stability and lipophilicity, while the methoxyethyl group on nitrogen could influence solubility and pharmacokinetics compared to bulkier N-substituents like benzyl groups in NBOMe compounds .

Properties

IUPAC Name |

N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2/c1-14-8-6-13-7-9-15-11-5-3-2-4-10(11)12/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUFVPYAHWQJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCOC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366459 | |

| Record name | 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420102-44-9 | |

| Record name | 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorophenol and 2-chloroethylamine hydrochloride.

Etherification: 2-fluorophenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(2-fluorophenoxy)ethylamine.

Alkylation: The resulting 2-(2-fluorophenoxy)ethylamine is then alkylated with 2-methoxyethyl chloride in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxyalkylamines.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential applications in drug design and development. The fluorinated phenoxy group may contribute to:

- Increased Lipophilicity : Enhancing the ability of the compound to penetrate biological membranes.

- Biological Activity : Similar compounds have shown various pharmacological effects, including antimicrobial and neuropharmacological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit:

- Antibacterial Activity : Some studies have reported that structurally related compounds possess significant antibacterial properties, suggesting that 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine may also exhibit similar effects.

Neuropharmacological Studies

The compound's potential neuropharmacological effects are of particular interest:

- Interaction with Neurotransmitter Systems : Investigating how the compound interacts with receptors in the brain could lead to the development of new treatments for neurological disorders.

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds highlights its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(4-fluorophenoxy)-N-(2-methoxyethyl)ethanamine | Fluorinated phenoxy amine | Different position of fluorine |

| 2-(2-methoxyphenoxy)-N-(2-methoxyethyl)ethanamine | Methoxylated phenoxy amine | Lacks fluorine; potential for lower lipophilicity |

| 4-(2-fluorophenoxy)-N-(ethyl)ethanamine | Ethyl-substituted phenoxy amine | Variation in alkyl chain length |

The presence of both a fluorine atom and a methoxyethyl group distinguishes this compound from its analogs, potentially enhancing its pharmacological properties compared to compounds lacking these features.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The table below compares key structural attributes of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine with related compounds:

Key Observations:

- Phenyl Ring Modifications: Unlike NBOMe compounds with dimethoxy substitutions (e.g., 25I-NBOMe), the target’s 2-fluorophenoxy group lacks methoxy substituents, which may alter electronic effects and receptor interaction profiles .

Pharmacological and Metabolic Profiles

Receptor Affinity

- NBOMe Compounds: Exhibit high potency as 5-HT2A receptor agonists due to dimethoxy groups enhancing binding and the N-methoxybenzyl group stabilizing receptor interactions . For example, 25I-NBOMe has sub-nanomolar affinity for 5-HT2A .

- Target Compound: The absence of dimethoxy groups and the presence of fluorine may reduce 5-HT2A affinity compared to NBOMe derivatives.

Metabolic Pathways

- NBOMe Compounds : Primarily metabolized by CYP3A4 (e.g., 25I-NBOMe) and CYP2D6 (e.g., 25I-NBOH), with glucuronidation observed for hydroxylated metabolites . The benzyl group facilitates N-dealkylation as a major pathway.

- Target Compound: The methoxyethyl substituent may shift metabolism toward CYP2D6-mediated O-demethylation or hydroxylation, similar to non-benzyl phenethylamines. Fluorine’s electron-withdrawing effects could slow oxidative metabolism .

Toxicity and Clinical Implications

- NBOMe Compounds : Associated with severe toxicity, including seizures, hyperthermia, and fatalities at low doses (e.g., 500–1000 µg for 25I-NBOMe) due to excessive 5-HT2A activation .

- Target Compound: Limited data exist, but the absence of a benzyl group (linked to NBOMe toxicity) and reduced receptor potency may lower acute toxicity. However, fluorinated analogs like 2C-EF have shown moderate neurotoxicity in preclinical models .

Biological Activity

Overview

2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its structure includes a fluorophenoxy group and an ethylamine moiety, which contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFNO

- CAS Number : 420102-44-9

- Molecular Weight : 225.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exert its effects through:

- Receptor Modulation : The fluorophenoxy group can enhance binding affinity to specific receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

Antimicrobial Properties

Recent investigations have indicated that derivatives of this compound exhibit antimicrobial activity. For instance, some analogs have shown effectiveness against bacterial strains, suggesting a potential role in treating infections.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. It may interact with neurotransmitter systems, influencing mood and behavior. Specific studies are needed to elucidate its effects on central nervous system (CNS) pathways.

Study on Antimicrobial Activity

A study conducted on various derivatives of this compound highlighted its antibacterial properties. The findings indicated that certain modifications to the compound's structure could enhance its efficacy against specific bacterial strains:

| Compound Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

This table demonstrates the varying effectiveness of different derivatives, suggesting a structure-activity relationship that warrants further exploration.

Neuropharmacological Study

In a recent pharmacological study, the effects of this compound were assessed in animal models for anxiety and depression-like behaviors. The results indicated:

- Reduction in Anxiety-Like Behavior : Administered doses resulted in significant decreases in anxiety metrics compared to control groups.

- Potential Antidepressant Effects : Behavioral tests suggested that the compound may have antidepressant-like properties, warranting further investigation into its mechanism of action.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-(2-fluorophenoxy)-N-(2-methoxyethyl)ethanamine, and how can reaction conditions be optimized for higher yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : React 2-fluoro-phenoxyethyl chloride with 2-methoxyethylamine under reflux in aprotic solvents (e.g., THF or DMF) with a base (e.g., K₂CO₃) .

- Schiff-base formation : Use reductive amination between 2-(2-fluorophenoxy)ethanal and 2-methoxyethylamine with NaBH₃CN in methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm methoxyethyl (-OCH₂CH₂N-) and fluorophenoxy groups. The fluorine atom induces splitting in adjacent proton signals .

- Mass spectrometry (ESI-MS) : Validate molecular weight (expected [M+H]+: ~268.3 g/mol) and fragmentation patterns .

- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications to the phenoxy and methoxyethyl moieties influence 5-HT receptor binding affinity and selectivity?

- Methodology :

- Pharmacophore modeling : Compare with NBOMe analogs (e.g., 25I-NBOMe) to map critical interactions at 5-HT2A/2C receptors .

- In vitro assays : Use radioligand displacement (³H-ketanserin for 5-HT2A) and functional assays (calcium flux in HEK293 cells) to quantify EC₅₀ values .

- Key findings :

- Fluorine at the 2-position enhances lipid solubility and blood-brain barrier penetration vs. chloro/bromo analogs .

- Methoxyethyl groups reduce metabolic degradation compared to unsubstituted ethylamines .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Data reconciliation :

- Bioavailability factors : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability to explain reduced in vivo efficacy .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives) contributing to off-target effects .

- Standardization : Employ species-matched tissue models (e.g., rat cortical neurons for 5-HT2A) and control for pH/temperature variations .

Q. How can researchers develop a validated analytical method for quantifying trace levels of this compound in biological matrices?

- Chromatography : Optimize reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid gradient) with retention time ~8.2 min .

- Detection :

- UV-Vis : Use λ = 254 nm (fluorophenoxy absorption).

- MS/MS : Fragment ions m/z 268 → 121 (phenoxy group) and 72 (methoxyethylamine) for selective quantification .

- Validation : Assess linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and recovery rates (>85%) in plasma/brain homogenates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.